1-FMOC-PIPERAZINE-2-(S)-CARBOXYLIC ACID
Description
Context within Cyclic Amino Acid Chemistry and Heterocyclic Scaffolds
Cyclic amino acids are a class of compounds that incorporate the amino acid functionality within a ring structure. This cyclic nature imparts significant conformational rigidity compared to their linear counterparts. The piperazine (B1678402) ring in 1-FMOC-PIPERAZINE-2-(S)-CARBOXYLIC ACID serves as this cyclic scaffold. The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a prevalent motif in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov Its incorporation into a molecule can influence properties such as solubility, bioavailability, and receptor binding affinity.
The piperazine ring typically adopts a thermodynamically stable chair conformation. univ-rennes1.fr This conformational preference, combined with the stereocenter at the 2-position, provides a predictable three-dimensional structure. In the context of peptide chemistry, incorporating such a constrained amino acid analogue can induce specific secondary structures, such as beta-turns, which are critical for biological activity. The study of 2-substituted piperazines has shown a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonding. nih.gov This conformational control is a key advantage of using building blocks like this compound.
Significance as a Chiral Building Block in Advanced Organic Synthesis
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules. The use of such building blocks is a fundamental strategy in modern organic synthesis, particularly in the pharmaceutical industry, where the chirality of a drug molecule is often directly linked to its efficacy and safety.
This compound stands out as a significant chiral building block for several reasons:
Stereochemical Control: Its inherent chirality allows for the introduction of a specific stereocenter into a target molecule, guiding the formation of the desired stereoisomer. This is crucial in the synthesis of peptidomimetics, where the precise spatial arrangement of functional groups dictates the interaction with biological targets. nih.gov
Structural Diversity: The piperazine scaffold offers two nitrogen atoms that can be further functionalized, allowing for the creation of diverse molecular libraries. The Fmoc group on one nitrogen is readily removed under basic conditions, revealing a secondary amine for further coupling reactions, while the other nitrogen can be modified in subsequent synthetic steps.
Conformational Constraint: As a cyclic amino acid, it introduces rigidity into peptide chains, helping to lock the molecule into a specific, biologically active conformation. This can lead to increased potency and selectivity for a particular receptor or enzyme.
Peptidomimetic Applications: Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. This compound is an ideal building block for constructing these mimics, as the piperazine ring can replace or constrain parts of the peptide backbone. figshare.com
The application of this building block is central to the synthesis of complex heterocyclic structures and peptidomimetics. Its use in solid-phase synthesis allows for the systematic and efficient construction of novel compounds with potential therapeutic applications. The ability to precisely control both the stereochemistry and the conformation of the final product underscores the importance of this compound in the toolbox of the modern organic chemist.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(24)18-11-21-9-10-22(18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXKKKUNIBLRES-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640483 | |
| Record name | (2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915749-50-7 | |
| Record name | (2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Fmoc Piperazine 2 S Carboxylic Acid and Its Protected Variants
Approaches to Chiral Piperazine-2-(S)-carboxylic Acid Precursors
The creation of the enantiomerically pure piperazine-2-(S)-carboxylic acid scaffold is the foundational step. Both enzymatic and traditional chemical methods are employed to achieve high stereochemical purity.
Enzymatic Routes and Stereoselective Preparation
Biocatalysis offers a powerful and highly selective method for obtaining enantiopure (S)-piperazine-2-carboxylic acid through the kinetic resolution of racemic mixtures. umn.eduacs.org Enzymes, valued for their excellent regio-, chemo-, and stereoselectivity, can perform these transformations in aqueous environments. acs.org
Several enzymatic systems have been successfully utilized:
Amidases and Lipases: The kinetic resolution of racemic N-protected piperazine-2-carboxamides or their esters is a common strategy. For instance, leucine (B10760876) aminopeptidase (B13392206) can resolve N-t-Boc-piperazine carboxamide to yield the desired (S)-acid and the unreacted (R)-amide with good optical purity. researchgate.net Similarly, lipases like Candida antarctica lipase (B570770) A (CAL-A) have demonstrated high enantioselectivity (E > 200) in the N-acylation of N-Boc-piperazine-2-carboxylic acid methyl esters. researchgate.net
Whole-Cell Biocatalysts: Specific strains of bacteria are effective in producing (S)-piperazine-2-carboxylic acid. Research has shown that different microorganisms can selectively produce one enantiomer over the other from a racemic carboxamide. researchgate.netgoogle.com
Aminopeptidases: A semipurified aminopeptidase from Aspergillus oryzae (LAP2) has been effectively used for the chiral resolution of racemic piperazine-2-carboxamide (B1304950), leading to enantiopure (S)-piperazine-2-carboxylic acid. acs.org
The table below summarizes the enantiomeric excess (ee) and yield achieved with different whole-cell biocatalysts for the production of piperazine-2-carboxylic acid enantiomers.
| Biocatalyst | Target Enantiomer | Enantiomeric Excess (ee) | Yield |
| Klebsiella terrigena DSM 9174 | (S)-piperazinecarboxylic acid | 99.4% | 41% |
| Burkholderia sp. DSM 9925 | (R)-piperazinecarboxylic acid | 99.0% | 22% |
| Pseudomonas fluorescens DSM 9924 | (S)-piperazine-2-carboxylic acid | 97.3% | 20% |
| Data sourced from Eichhorn et al., 1997, as cited in research literature. researchgate.net |
Chemical Syntheses from Common Chiral Pool Feedstocks
Traditional organic synthesis provides robust and scalable routes to the chiral piperazine (B1678402) core, often starting from readily available chiral molecules like amino acids. nih.govrsc.org
Key chemical approaches include:
Asymmetric Hydrogenation: This method involves the hydrogenation of pyrazinecarboxylic acid derivatives using chiral rhodium complexes as catalysts. google.com This approach directly generates the optically active piperazine-2-carboxylic acid derivatives, avoiding the need for racemic resolution. google.comevitachem.com
Synthesis from α-Amino Acids: Enantiomerically pure α-amino acids serve as versatile starting materials. nih.govrsc.org A common strategy involves converting the amino acid into a chiral 1,2-diamine intermediate, which then undergoes cyclization to form the piperazine ring. nih.govrsc.org For example, L-proline has been used as a precursor to synthesize bicyclic piperazine derivatives. researchgate.net
Cyclization of Chiral Diamines: Another route involves the cyclization of a chiral 1,2-diamine with reagents like diphenylvinylsulfonium triflate, followed by oxidation to yield the desired enantiopure piperazine-2-carboxylic acid derivative. researchgate.net
These methods provide a reliable "chiral pool" approach, transferring the stereochemistry of the starting material to the final piperazine product. researchgate.net
Selective Functionalization and Protecting Group Strategies
Once the chiral piperazine-2-carboxylic acid core is obtained, selective protection of the two nitrogen atoms is crucial for its use as a building block. The concept of orthogonal protection is fundamental, allowing for the selective removal of one protecting group without affecting others. researchgate.netbiosynth.comresearchgate.net
Fluorenylmethoxycarbonyl (Fmoc) Protection of Piperazine Nitrogen(s)
The fluorenylmethoxycarbonyl (Fmoc) group is a standard α-amino protecting group in solid-phase peptide synthesis (SPPS). researchgate.netsigmaaldrich.comnih.gov It is base-labile, typically removed using a solution of piperidine (B6355638) in DMF, which makes it orthogonal to acid-labile side-chain protecting groups. nih.govnih.gov
For piperazine-2-carboxylic acid, the Fmoc group is introduced to protect one of the nitrogen atoms, most commonly at the N1 position for 1-Fmoc-piperazine-2-(S)-carboxylic acid. cymitquimica.com This protection is essential to prevent unwanted side reactions during peptide coupling steps. biosynth.com High-purity Fmoc-protected amino acid building blocks are widely available and are central to modern peptide synthesis. nih.gov
Orthogonal Protection with tert-Butoxycarbonyl (Boc) and Allyloxycarbonyl (Alloc) Groups
To achieve differential reactivity at the two piperazine nitrogens, a second, orthogonal protecting group is often installed at the N4 position. rsc.org
tert-Butoxycarbonyl (Boc): The Boc group is a widely used, acid-labile protecting group. evitachem.comchemimpex.com It is stable to the basic conditions used for Fmoc removal but is readily cleaved by acids like trifluoroacetic acid (TFA). biosynth.com The dual Fmoc/Boc protection scheme is a cornerstone of modern synthetic chemistry, enabling the selective functionalization of the N1 and N4 positions of the piperazine ring. Many synthetic routes for the chiral precursor start with an N-Boc protected intermediate. umn.eduresearchgate.netmdpi.com
Allyloxycarbonyl (Alloc): The Alloc group offers another layer of orthogonal protection. It is stable to both the acidic conditions used to remove Boc and the basic conditions for Fmoc cleavage. sigmaaldrich.com The Alloc group is selectively removed under mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. sigmaaldrich.com This three-dimensional orthogonality (Fmoc - base-labile, Boc - acid-labile, Alloc - Pd(0)-labile) provides maximum synthetic flexibility for creating complex, branched, or cyclic peptide structures.
Control of Regioselectivity in Protection
Achieving regioselectivity—the ability to protect one nitrogen atom in the presence of the other—is critical. The two nitrogen atoms of piperazine-2-carboxylic acid have different steric and electronic environments, which can be exploited to control the outcome of protection reactions.
Control is typically achieved through multi-step synthetic sequences where protecting groups are introduced at specific points. For instance, a precursor chiral diamine can be mono-protected before the cyclization step that forms the piperazine ring, thus ensuring the protecting group is on a specific nitrogen. rsc.org The synthesis of distinct N-1 and N-4 Boc-protected isomers for enzymatic studies highlights that such regioselective control is well-established. researchgate.net The selection of an appropriate orthogonal protection strategy is essential for the synthesis of complex molecules where specific modifications at each nitrogen are required. sigmaaldrich.com
Integration into Solid-Phase Peptide Synthesis (SPPS)
This compound is designed for direct use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the predominant method for chemically synthesizing peptides. chempep.com In SPPS, a peptide chain is assembled sequentially while anchored to an insoluble polymer support, with each cycle involving the deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid. acsgcipr.orgpeptide.com
The incorporation of this compound into a peptide sequence introduces significant conformational constraints. Unlike natural amino acids which allow for a high degree of rotational freedom around the peptide backbone, the rigid six-membered piperazine ring restricts the available phi (Φ) and psi (Ψ) dihedral angles. This structural rigidity is instrumental in designing peptidomimetics with specific, predictable three-dimensional structures. By forcing the peptide backbone to adopt a particular turn or bend, researchers can stabilize desired secondary structures, such as β-turns, which are crucial for biological activity and molecular recognition. This makes it a powerful tool for developing peptides with enhanced receptor affinity, selectivity, and metabolic stability.
The removal of the Nα-Fmoc protecting group is a critical step in each cycle of SPPS, allowing for the elongation of the peptide chain. acsgcipr.org This process must be efficient and clean to avoid the formation of deletion sequences or other impurities. acsgcipr.orgiris-biotech.de
The cleavage of the Fmoc group proceeds through a base-catalyzed β-elimination mechanism, often referred to as the E1cB mechanism. rsc.orgnih.gov The process involves two main steps:
A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system. luxembourg-bio.comspringernature.com
This abstraction is the rate-determining step and leads to the formation of a carbanion, which then undergoes rapid β-elimination to release the free amine of the peptide, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF). rsc.orgluxembourg-bio.comchempep.com
The secondary amine used for deprotection also serves as a scavenger, reacting with the DBF to form a stable adduct, which drives the deprotection reaction to completion. nih.govchempep.com The kinetics of this reaction are generally fast; for example, using a standard solution of 20% piperidine in N,N-dimethylformamide (DMF), the half-life (t1/2) for the deprotection of a resin-bound Fmoc-amino acid is typically on the order of seconds. rsc.org
While piperidine is the most common base used for Fmoc removal, concerns about its regulatory status and its role in certain side reactions have led to the investigation of alternatives. nih.govnih.gov
Piperazine (PZ): Piperazine is a viable, less toxic alternative to piperidine. nih.gov While it is a weaker base and generally exhibits slower deprotection kinetics than piperidine at the same concentration, its performance can be significantly enhanced. rsc.orguspto.gov For instance, piperazine has been shown to cause fewer base-induced side reactions, such as aspartimide formation. uspto.govsemanticscholar.org
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a very strong, non-nucleophilic base that can remove the Fmoc group much more rapidly than piperidine. peptide.com However, because it is non-nucleophilic, it cannot scavenge the dibenzofulvene (DBF) byproduct, which can then react with the newly liberated amine, leading to undesired modifications. peptide.comchempep.com To mitigate this, DBU is often used in low concentrations (1-2%) in combination with a nucleophilic scavenger like piperidine or piperazine. acsgcipr.orgpeptide.comiris-biotech.de
Other Bases: Other bases such as 4-methylpiperidine (4MP) and 3-(diethylamino)propylamine (DEAPA) have also been explored as greener or more efficient alternatives. nih.govrsc.org
Table 1: Comparison of Fmoc Deprotection Reagents
| Reagent Combination | Half-Life (t1/2) | Notes |
|---|---|---|
| 20% Piperidine in DMF | ~7 seconds | The standard and most widely used reagent. rsc.org |
| 5% Piperazine in DMF | ~50 seconds | Slower kinetics but can reduce certain side reactions. rsc.org |
| 5% Piperazine + 1% DBU in DMF | ~7 seconds | Kinetics comparable to 20% piperidine. rsc.org |
| 5% Piperazine + 0.5% DBU in DMF | ~12 seconds | Faster than piperazine alone. rsc.org |
| 10% Piperazine in EtOH:NMP (10:90) | ~21 seconds | Improved solubility and kinetics over piperazine in DMF. rsc.org |
Several common side reactions can occur during the repetitive base treatments in Fmoc-SPPS, compromising the purity and yield of the final peptide. Careful selection of reagents and conditions is crucial for their minimization.
Diketopiperazine (DKP) Formation: This side reaction is particularly prevalent at the dipeptide stage, especially when proline is the second amino acid. iris-biotech.depeptide.com The deprotected N-terminal amine of the second residue can attack the ester linkage anchoring the peptide to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. iris-biotech.dechempep.com This can be minimized by using sterically bulky resins like 2-chlorotrityl chloride resin, which hinders the back-biting attack, or by coupling a pre-formed dipeptide in the third step. chempep.compeptide.com
Aspartimide Formation: This is one of the most serious side reactions in Fmoc chemistry, occurring frequently in sequences containing aspartic acid, particularly Asp-Gly or Asp-Ser. peptide.comnih.gov The peptide backbone nitrogen can attack the side-chain ester of the aspartic acid residue under basic conditions, forming a five-membered succinimide ring (aspartimide). iris-biotech.de This intermediate can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often with accompanying racemization. iris-biotech.denih.gov Using milder bases like piperazine or adding HOBt to the deprotection solution can reduce the rate of aspartimide formation. semanticscholar.orgpeptide.com Employing bulky side-chain protecting groups for aspartic acid can also provide steric hindrance to prevent this cyclization. iris-biotech.de
Racemization: Racemization, or the loss of stereochemical integrity, can occur at the α-carbon of the activated amino acid during coupling or at the C-terminal residue during repeated deprotection cycles, especially with C-terminal cysteine. chempep.comnih.gov Using piperazine for deprotection has been shown to cause less racemization of resin-bound C-terminal cysteine compared to other bases. semanticscholar.org During coupling, the addition of additives like HOBt or Oxyma can suppress racemization. bachem.com
Table 2: Common Side Reactions and Minimization Strategies
| Side Reaction | Description | Common Sequences | Minimization Strategies |
|---|---|---|---|
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptidyl-resin, leading to cleavage from the resin. iris-biotech.dechempep.com | Xaa-Pro, Xaa-Gly | Use of 2-chlorotrityl chloride resin; coupling of a pre-formed dipeptide. chempep.compeptide.com |
| Aspartimide Formation | Backbone amide attacks the Asp side-chain ester, forming a cyclic imide, which leads to α/β-peptide mixtures and racemization. iris-biotech.denih.gov | Asp-Gly, Asp-Ala, Asp-Ser | Use of piperazine for deprotection; addition of HOBt or Oxyma to deprotection solution; use of bulky side-chain protecting groups. semanticscholar.orgpeptide.comnih.gov |
| Racemization | Loss of stereochemical purity at the α-carbon, particularly during activation/coupling and for the C-terminal residue. chempep.comnih.gov | C-terminal Cys | Use of weaker bases (e.g., collidine) for coupling; addition of HOBt/Oxyma; use of piperazine for deprotection of Cys-containing peptides. chempep.comsemanticscholar.orgbachem.com |
The formation of the amide bond between the incoming activated amino acid and the N-terminal amine of the growing peptide chain is the central reaction in SPPS. bachem.com The efficiency of this coupling step is paramount for achieving high purity of the final product. For sterically hindered amino acids like this compound, standard coupling methods may be insufficient, requiring more potent reagents to overcome the steric bulk and drive the reaction to completion. sci-hub.rucem.com
Conventional coupling reagents like carbodiimides (e.g., DCC, DIC) alone are often inefficient for coupling hindered residues. researchgate.net Therefore, more powerful activating agents, typically based on phosphonium or aminium/uronium salts, are employed. bachem.com These reagents react with the Fmoc-amino acid to form a highly reactive intermediate, facilitating rapid acylation of the resin-bound amine. bachem.com
Table 3: Common Coupling Reagents for Hindered Amino Acids
| Reagent Class | Example(s) | Description |
|---|---|---|
| Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU | These are among the most popular and efficient coupling reagents. They rapidly form active esters in the presence of a base (e.g., DIPEA). HATU is particularly effective for difficult couplings, including N-methylated and other hindered amino acids. chempep.combachem.com |
| Phosphonium Salts | PyBOP, PyAOP | These reagents, like their aminium counterparts, are highly effective for hindered couplings. PyAOP has been successfully used for synthesizing peptides containing highly hindered residues. chempep.comresearchgate.net |
| Immonium-type | COMU | A newer generation uronium salt that incorporates the Oxyma additive directly into its structure. It shows coupling efficiencies comparable to or exceeding HATU and is considered safer due to the absence of explosive HOBt/HOAt derivatives. bachem.com |
The choice of coupling reagent is often combined with microwave-assisted SPPS, where the application of microwave energy can significantly accelerate reaction times and improve the efficiency of difficult couplings, including those involving sterically hindered building blocks. cem.com
Role in Drug Discovery and Medicinal Chemistry
Development of Therapeutically Relevant Piperazine (B1678402) Derivatives
The piperazine nucleus is a key component in a vast number of pharmacologically active compounds, demonstrating a broad therapeutic spectrum that includes antibacterial, anticancer, antimalarial, and antiviral properties. mdpi.comijbpas.com 1-FMOC-Piperazine-2-(S)-Carboxylic Acid is particularly valuable because it allows for the introduction of chirality and further functionalization at the carbon atoms of the piperazine ring, a feature present in only about 20% of piperazine-based drugs. mdpi.com This C2-substitution is a key strategy for creating novel molecular architectures with enhanced biological activity and selectivity. researchgate.net
The use of chiral building blocks like this compound is a promising strategy for enriching molecular libraries to combat various diseases. thieme-connect.comdoaj.org Its rigid structure and the stereocenter at the C-2 position are instrumental in designing molecules that can fit precisely into biological targets. The FMOC group provides stable protection during initial synthetic steps and can be selectively removed under mild basic conditions, allowing for subsequent modifications at the N-1 position. This strategic protection is essential for the regioselective synthesis of complex, multi-substituted piperazine derivatives.
Applications in Specific Pharmacological Areas
The chiral piperazine core is a fundamental component of several significant antiviral drugs, most notably the HIV protease inhibitor Indinavir. mdpi.com The synthesis of Indinavir and its analogs often relies on chiral piperazine intermediates to establish the correct stereochemistry required for potent enzymatic inhibition. arkat-usa.orgnih.gov this compound provides the necessary (S)-configuration at the 2-position, which is a key structural element for binding to the active site of the HIV protease enzyme.
The development of synthetic routes to Indinavir's piperazine fragment has been a major focus of research. nih.gov Efficient, stereoselective syntheses are critical for large-scale production. The use of pre-functionalized chiral building blocks simplifies the synthetic process, avoiding costly resolution steps later in the sequence. arkat-usa.org Solid-phase synthesis strategies have also been employed to create combinatorial libraries of Indinavir analogs, enabling the rapid exploration of structure-activity relationships (SAR) to identify compounds with improved potency and pharmacokinetic properties. researchgate.net
Piperazine derivatives are widely investigated for their activity in the central nervous system (CNS). Specifically, piperazine-2,3-dicarboxylic acid derivatives have been synthesized and evaluated as competitive N-methyl-D-aspartate (NMDA) receptor antagonists. acs.orgnih.gov The NMDA receptor is a key target in neuropharmacology, implicated in various neurological disorders.
Research has shown that N-substituted derivatives of piperazine-2,3-dicarboxylic acid can display selectivity for different NMDA receptor subunits (NR2A-D). acs.orgnih.gov For instance, attaching bulky hydrophobic groups to the N1 position can shift selectivity towards NR2C and NR2D subunits, an unusual profile compared to typical antagonists. acs.org This subunit selectivity is crucial for developing drugs with targeted therapeutic effects and reduced side effects. The defined stereochemistry offered by synthons like this compound is essential for creating these selective antagonists, as the spatial arrangement of substituents dramatically influences binding affinity and receptor subtype selectivity. nih.gov
Table 1: NMDA Receptor Subunit Selectivity of N-Substituted Piperazine-2,3-dicarboxylic Acid Analogs
| Compound | N1-Substituent | NR2A Affinity (Ki, μM) | NR2B Affinity (Ki, μM) | NR2C Affinity (Ki, μM) | NR2D Affinity (Ki, μM) | Selectivity Profile |
| (R)-AP5 | 5-phosphonopentanoyl | High | Moderate | Low | Low | NR2A > NR2B > NR2C > NR2D |
| 16b (PBPD) | Biphenylyl-4-carbonyl | Moderate | Moderate | High | High | NR2C/NR2D > NR2A/NR2B |
| 16e | Phenanthrenyl-2-carbonyl | Low | Low | High | High | >60-fold higher for NR2C/D |
| 16f | Phenanthrenyl-3-carbonyl | Low | Low | Moderate | Moderate | Selective for NR2D vs NR2A/B |
| Data synthesized from studies on piperazine-2,3-dicarboxylic acid derivatives. Actual Ki values vary between specific assays. This table illustrates general selectivity trends. |
The multifactorial nature of neurodegenerative diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. researchgate.netmdpi.com The piperazine scaffold is a popular framework for designing MTDLs due to its synthetic tractability and ability to be linked to different pharmacophores. jneonatalsurg.com
The piperazine ring is a recognized pharmacophore in the development of anti-infective agents, including those targeting malaria, bacterial infections, and other parasitic diseases. benthamdirect.comnih.govbenthamdirect.com Piperazine derivatives have demonstrated potent activity against various bacterial pathogens, including multidrug-resistant (MDR) strains. bioengineer.org
In antimalarial drug discovery, piperazine-containing compounds have shown significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. ug.edu.ghnih.gov For instance, a library of piperazine-tethered thiazole compounds yielded hits with potent antiplasmodial activity against chloroquine-resistant strains. nih.gov The synthesis of such libraries often employs versatile building blocks where the piperazine core can be systematically modified. The carboxylic acid function of this compound allows for the attachment of various side chains and heterocyclic systems, enabling the exploration of structure-activity relationships to optimize antimalarial potency.
Table 2: Activity of Piperazine Derivatives Against P. falciparum
| Compound Class | Example Hit | Target Strain | Activity (EC50/IC50) | Notes |
| Piperazine-Carboxamides | Compound 102 | 3D7 (Chloroquine-sensitive) | 0.574 μM | Urea moiety found to be important for potency. ug.edu.gh |
| Piperazinyl Flavones | 2,3,4-trimethoxybenzylpiperazinyl flavone | FcB1, K1 (Chloroquine-resistant) | Submicromolar to micromolar range | Active in vivo in a mouse model. nih.gov |
| Piperazine-tethered Thiazoles | Compound 2291-61 | Dd2 (Chloroquine-resistant) | 102 nM | High selectivity (>140). nih.gov |
| This table presents selected examples from different studies to illustrate the potential of the piperazine scaffold in antimalarial research. |
The piperazine scaffold is also utilized in the design of antagonists for G-protein-coupled receptors (GPCRs), such as the Angiotensin II type 1 receptor (AT1R), a key target in the treatment of hypertension. nih.govmdpi.com AT1R antagonists, known as "sartans," are a major class of cardiovascular drugs. nih.gov While many sartans feature an imidazole or similar heterocyclic core, the principles of their design—mimicking the C-terminal portion of the Angiotensin II peptide—can be extended to other scaffolds.
The design of nonpeptide antagonists often involves creating rigid structures that correctly position key functional groups to interact with the receptor. nih.gov The defined stereochemistry of this compound makes it a valuable starting material for creating conformationally constrained molecules. By incorporating this chiral scaffold, medicinal chemists can build novel antagonists for receptors like AT1R and the Substance P (neurokinin-1) receptor, exploring new chemical space for potential therapeutics in cardiovascular and neurological disorders.
Structure-Activity Relationship (SAR) and Lead Optimization Studies
The piperazine-2-carboxylic acid scaffold, of which this compound is a protected derivative, is recognized as a privileged structure in drug discovery. mdpi.comnih.gov Its constrained conformation and the presence of three functional groups (two amines and a carboxylic acid) that can be strategically modified make it an ideal starting point for lead optimization. 5z.com Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity. For piperazine derivatives, these studies typically focus on modifications at the two nitrogen atoms and the carboxylic acid group to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Positional Modifications for Enhanced Bioactivity and Selectivity
The bioactivity and selectivity of compounds derived from the piperazine-2-carboxylic acid core can be significantly altered by introducing various substituents at the N-1 and N-4 positions of the piperazine ring and by modifying the C-2 carboxylic acid moiety. The two nitrogen atoms can serve as hydrogen bond donors or acceptors, tuning interactions with biological targets and increasing water solubility and bioavailability. mdpi.com
A clear example of SAR can be seen in a series of 1,4-disubstituted piperazine-2-carboxylic acid derivatives designed as potential agents for Alzheimer's disease by targeting cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
Modifications at N-1 and N-4: Introducing benzyl groups at both nitrogen atoms proved to be a key feature for activity. Further substitution on these benzyl rings with electron-withdrawing groups, such as chlorine, had a pronounced effect. For instance, the compound 1,4-bis(4-chlorobenzyl)-piperazine-2-carboxylic acid (4c ) was the most active member of its series against AChE, exhibiting a competitive inhibition mechanism. nih.gov
Modifications of the Carboxylic Acid Group: The transformation of the C-2 carboxylic acid into other functional groups, such as hydroxamic acids and carboxamides, dramatically shifted the selectivity profile from AChE towards BChE. nih.gov The hydroxamic acid derivative 1,4-bis(2-chlorobenzyl)-piperazine-2-hydroxamic acid (7b ) showed exceptionally potent and selective inhibitory activity against BChE, being significantly more powerful than the reference drugs donepezil and tacrine. nih.gov
These findings demonstrate that the free carboxylic acid group favors AChE inhibition, while converting it to a hydroxamic acid or carboxamide strongly enhances potency and selectivity for BChE. nih.gov The position of substituents on the benzyl rings also plays a critical role, as seen in the superior BChE inhibition of the 2-chloro substituted compound 7b compared to its 4-chloro counterpart.
The following table summarizes the research findings for key compounds, illustrating the structure-activity relationships.
| Compound ID | R (N-1, N-4 substituents) | R' (C-2 substituent) | Target Enzyme | Ki | Selectivity Index (SI) |
| 4c | 4-chlorobenzyl | -COOH | AChE | 10.18 ± 1.00 µM | ~17.90 (for AChE) |
| 7b | 2-chlorobenzyl | -CONHOH (Hydroxamic acid) | BChE | 1.6 ± 0.08 nM | 21862.5 (for BChE) |
| Donepezil | (Reference Drug) | BChE | 12.5 ± 2.6 µM | ||
| Tacrine | (Reference Drug) | BChE | 17.3 ± 2.3 nM |
Data sourced from Bioorganic Chemistry (2024). nih.gov
Combinatorial Chemistry Approaches for Library Generation and Screening
The piperazine-2-carboxylic acid scaffold is exceptionally well-suited for combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules (a "library") for high-throughput screening. 5z.comimperial.ac.uk The ability to orthogonally protect the two amino groups and the carboxylic acid, as seen in derivatives like this compound, is key to this process. 5z.com This allows for the sequential and controlled addition of diverse chemical building blocks at specific positions on the scaffold.
Solid-phase synthesis is a common method employed for creating these libraries. The piperazine scaffold is attached to a solid support (resin), and a series of chemical reactions are carried out to add different substituents. 5z.comacs.org By using a "mix and split" or parallel synthesis approach, tens of thousands of discrete compounds can be generated efficiently. 5z.com
One extensive project involved the creation of a 15,000-member lead discovery library based on a piperazine-2-carboxamide (B1304950) scaffold. 5z.com The strategy involved:
Orthogonal Protection: An Alloc (allyloxycarbonyl) group was used to protect one nitrogen and an Fmoc (fluorenylmethoxycarbonyl) group protected the other, allowing for selective deprotection and functionalization. 5z.com
Multiple Synthetic Routes: Two different solid-phase routes were developed to attach the scaffold to the resin and introduce substituents. This maximized the diversity of the resulting compounds by altering the display of pharmacophores. 5z.com
Diverse Building Blocks: A carefully selected set of reagents (e.g., amines, acid chlorides, sulfonyl chlorides) was used to introduce a wide range of chemical functionalities into the library, further enhancing its diversity. 5z.comacs.org
The table below outlines a general strategy for combinatorial library synthesis using a piperazine-2-carboxylic acid scaffold.
| Step | Action | Position Functionalized | Purpose |
| 1 | Attach scaffold to solid-phase resin | Carboxylic Acid (C-2) | Anchors the molecule for synthesis |
| 2 | Deprotect the first nitrogen (e.g., remove Fmoc) | N-4 | Allows for the addition of a diverse set of building blocks (R1) |
| 3 | Couple first set of building blocks | N-4 | Introduces first point of diversity |
| 4 | Deprotect the second nitrogen (e.g., remove Alloc) | N-1 | Allows for the addition of a second set of building blocks (R2) |
| 5 | Couple second set of building blocks | N-1 | Introduces second point of diversity |
| 6 | Cleave compounds from resin | Releases the final, discrete compounds for screening |
This combinatorial approach enables the exploration of a vast chemical space around the piperazine core, significantly accelerating the identification of "hit" compounds with desired biological activity during the early stages of drug discovery. 5z.com
Advanced Analytical and Computational Methodologies
Spectroscopic and Chromatographic Characterization in Research
The precise characterization of 1-FMOC-piperazine-2-(S)-carboxylic acid is critical for its application in further synthesis and research. Spectroscopic and chromatographic techniques are indispensable tools for confirming its identity, purity, and structural features.
NMR Spectroscopy for Structural Elucidation and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. wpmucdn.comethernet.edu.et Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, chemists can map the precise connectivity and spatial arrangement of atoms.
For this compound, ¹H NMR provides information on the number and environment of hydrogen atoms. Key expected signals would include those from the aromatic protons of the fluorenyl group, the methine and methylene (B1212753) protons of the Fmoc moiety, and the distinct protons of the piperazine (B1678402) ring and its stereocenter. rsc.orgyoutube.com ¹³C NMR spectroscopy complements this by identifying all unique carbon atoms, including the carbonyls of the Fmoc and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the piperazine ring. rsc.orgyoutube.com
To confirm the complete structure, 2D NMR experiments are employed. wpmucdn.com
COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons within the piperazine ring and the fluorenyl group.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, definitively assigning each proton to its corresponding carbon. wpmucdn.com
Conformational studies, which investigate the three-dimensional shape of the molecule in solution, can also be performed using advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy). This experiment identifies protons that are close in space, providing insights into the preferred chair or boat conformation of the piperazine ring and the orientation of its substituents.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring the progress of its synthesis. uci.edunih.gov Given the strong UV absorbance of the fluorenyl group, reversed-phase HPLC (RP-HPLC) with UV detection is particularly effective. rsc.org
The primary applications of HPLC for this compound include:
Purity Assessment : RP-HPLC can separate the target compound from starting materials, by-products, and other impurities. The high purity of Fmoc-amino acid building blocks is essential for successful solid-phase peptide synthesis (SPPS). nih.gov
Reaction Monitoring : During the synthesis of this compound, HPLC can be used to track the consumption of reactants and the formation of the product, allowing for the optimization of reaction times and conditions. uci.edu
Enantiomeric Purity Determination : Using a chiral stationary phase, HPLC can separate the (S)-enantiomer from its (R)-enantiomer, which is critical for applications where stereochemistry is important. rsc.org
A typical HPLC analysis is performed using a C18 column and a gradient elution system with a mobile phase consisting of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. google.com Detection is commonly set at wavelengths where the Fmoc group absorbs strongly, such as 254 nm or 290 nm. rsc.orguci.edu
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% TFA | Elutes compounds from the column; TFA acts as an ion-pairing agent. google.com |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. rsc.orggoogle.com |
| Detection | UV at 254 nm or 290 nm | Quantifies the compound based on the strong absorbance of the Fmoc group. rsc.orguci.edu |
| Column Temperature | Room Temperature or controlled (e.g., 25°C) | Ensures reproducible retention times. |
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to gain structural information through fragmentation analysis. uci.edu It is often coupled with HPLC (LC-MS) to provide mass information for each separated peak. nih.gov
The molecular formula of the compound is C₂₀H₂₀N₂O₄, leading to a calculated molecular weight of approximately 352.39 g/mol . wuxiapptec.com Using high-resolution mass spectrometry techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), a precise mass can be obtained, which serves as a definitive confirmation of the compound's elemental composition. nih.gov
Fragment analysis, typically performed using tandem mass spectrometry (MS/MS), provides further structural verification. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. For this compound, key fragmentation pathways would include the cleavage of the Fmoc group and losses from the piperazine ring, confirming the identity of the core structure.
| Data Point | Expected Value | Significance |
|---|---|---|
| Molecular Formula | C₂₀H₂₀N₂O₄ | Defines the elemental composition. bldpharm.com |
| Molecular Weight | 352.39 | Confirms the overall mass of the molecule. wuxiapptec.com |
| Monoisotopic Mass | 352.14231 | Precise mass used for high-resolution MS confirmation. |
| Observed Ion (e.g., ESI+) | [M+H]⁺ at m/z 353.1496 | Confirms the presence of the intact molecule in the mass spectrometer. |
| Key Fragments | Loss of CO₂ (-44 Da), Cleavage of Fmoc group (-222 Da) | Provides structural evidence by identifying constituent parts of the molecule. |
Computational Approaches in Scaffold Design and Library Profiling
While this compound is primarily a building block, its core scaffold, piperazine-2-carboxylic acid, is of significant interest in medicinal chemistry. Computational methods are vital for exploring the potential of this scaffold in drug design and for profiling libraries of its derivatives against biological targets. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second (a receptor, typically a protein). nih.gov For derivatives of the piperazine-2-carboxylic acid scaffold, docking studies can predict how they might interact with the active site of an enzyme or the binding pocket of a receptor. nih.govindexcopernicus.com These simulations provide insights into key interactions, such as hydrogen bonds, hydrophobic contacts, and ionic interactions, that contribute to binding affinity. nih.gov
Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. mdpi.com MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding interactions and helping to validate the docking results. nih.govnih.gov Studies on various piperazine derivatives have successfully used these methods to understand their mechanism of action and to rationalize structure-activity relationships. nih.govindexcopernicus.com
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a technique used to define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) that a molecule must possess to bind to a specific biological target. nih.gov A pharmacophore model can be generated based on a known active ligand or the structure of the target's binding site. nih.gov
This model can then be used as a filter in a virtual screening campaign to rapidly search through large databases of chemical compounds. nih.govnih.gov The goal is to identify novel molecules that match the pharmacophore and are therefore likely to be active. The piperazine-2-carboxylic acid scaffold can serve as a core element in libraries designed for virtual screening. Its conformational flexibility and multiple points for chemical modification allow it to be adapted to fit various pharmacophore models, making it a versatile starting point for the discovery of new lead compounds. nih.gov
Bioconjugation and Materials Science Applications
This compound serves as a sophisticated building block in advanced chemical synthesis, particularly where the integration of a constrained cyclic diamine structure is desired. Its primary utility lies in its application within solid-phase peptide synthesis (SPPS), where the fluorenylmethyloxycarbonyl (Fmoc) protecting group provides an orthogonal handle for selective deprotection. nih.govnih.gov This allows for the precise incorporation of the piperazine-2-carboxylic acid moiety into peptides, peptidomimetics, and other polymers. The rigid conformation of the piperazine ring is used to introduce specific structural constraints, such as β-turn mimetics, into peptide chains. nih.gov The presence of the second nitrogen atom within the piperazine ring offers a site for further chemical modification, enabling its use as a versatile scaffold in both bioconjugation and the development of functional materials. rsc.org
Attachment to Biomolecules and Surfaces for Drug Delivery Systems
The unique structure of this compound makes it a valuable precursor for modifying biomolecules and surfaces to create advanced drug delivery systems. The general strategy involves using solid-phase synthesis to build a larger molecule (like a peptidomimetic) that contains the piperazine-2-carboxylic acid unit. mdpi.com Once synthesized and deprotected, this piperazine-containing molecule can be conjugated to drugs, targeting ligands, or carrier systems.
The process leverages the compound's dual functionality: the carboxylic acid for amide bond formation and the Fmoc-protected amine for step-wise synthesis. nih.gov After incorporation into a larger structure and removal of the Fmoc group, the secondary amine of the piperazine ring becomes available for further functionalization. This secondary amine can be used to attach therapeutic agents or to modify the surface properties of nanocarriers.
Research into related piperazine derivatives highlights their role in enhancing the efficacy of drug delivery platforms. For instance, piperazine-functionalized mesoporous silica (B1680970) nanorods have been developed as carriers for the anticancer drug gemcitabine. nih.gov In these systems, the piperazine moiety and its carboxylic acid derivatives increase the loading capacity of the drug by creating stronger interactions between the carrier and the therapeutic agent. nih.gov Similarly, novel piperazine-based compounds have been conjugated to the interior cavity of humanized ferritin nanocages to facilitate the delivery of siRNA into cancer cells. nih.govbottalab.it The positively charged piperazine units promote electrostatic interactions with the negatively charged siRNA, improving encapsulation and delivery. nih.govbottalab.it
These examples, while not all starting directly from this compound, demonstrate the established utility of the incorporated piperazine scaffold in creating sophisticated drug delivery vehicles. The use of the Fmoc-protected (S)-enantiomer specifically allows for the stereocontrolled synthesis of complex chiral structures for these applications.
Table 1: Examples of Piperazine Derivatives in Drug Delivery Systems
| Carrier System | Functionalizing Agent | Therapeutic Cargo | Key Finding | Reference |
|---|---|---|---|---|
| Mesoporous Silica (SBA-15) | Piperazine and its carboxylic acid derivatives | Gemcitabine | Surface functionalization increased drug loading to nearly 36 wt% and provided controlled release. | nih.gov |
| Humanized Archaeal Ferritin (HumAfFt) | Cationic piperazine-based compounds | siRNA | Piperazine derivatives decorated the internal cavity, enabling efficient siRNA encapsulation and delivery to cancer cells. | nih.govbottalab.it |
Incorporation into Functional Polymers and Materials
In materials science, this compound is employed as a specialized monomer to synthesize functional polymers with tailored properties. Its incorporation into a polymer backbone or as a pendant group introduces the rigid piperazine ring, which can influence the polymer's thermal stability, morphology, and mechanical properties. The key advantage remains the Fmoc-protected amine, which allows for its use in controlled polymerization techniques like SPPS. mdpi.com
Once the piperazine-2-carboxylic acid moiety is integrated into a polymer, the secondary amine provides a reactive handle for post-polymerization modification. This allows for the attachment of various functional groups, cross-linking agents, or other molecules to create materials for specific applications.
A relevant application is the modification of biopolymers for environmental purposes. For example, piperazine-2-carboxylic acid has been used to functionalize a biopolymer to create a new adsorbent for carbon dioxide (CO₂). researchgate.net The modification introduced highly reactive amine groups from the piperazine structure, which are effective for CO₂ capture. researchgate.net The resulting material was thermally stable up to 190°C, making it suitable for this application. researchgate.net
Furthermore, piperazine derivatives are used to functionalize synthetic polymers for biomedical applications. In one strategy, poly(2-oxazoline)s (pMeOx) were end-capped with piperazine. mdpi.com The remaining secondary amine on the terminal piperazine unit was then reacted with linkers to conjugate the polymer to enzymes like horseradish peroxidase, demonstrating a method to create polymer-protein bioconjugates. mdpi.com This approach highlights how the piperazine unit acts as a versatile and accessible connection point for creating complex, functional materials.
Table 2: Applications of Piperazine-Functionalized Polymers
| Polymer Type | Piperazine Derivative Source | Application | Method of Functionalization | Key Outcome | Reference |
|---|---|---|---|---|---|
| Biopolymer | Piperazine-2-carboxylic acid | CO₂ Adsorption | Amide linkage formation between the biopolymer's amine groups and the carboxyl group of the piperazine derivative. | The modified biopolymer showed high thermal stability and contained reactive amine groups for CO₂ capture. | researchgate.net |
| Poly(2-oxazoline) (pMeOx) | Piperazine | Enzyme Conjugation | End-capping of the living polymer chain with piperazine. | Created a terminal reactive amine for subsequent attachment of the polymer to horseradish peroxidase. | mdpi.com |
Emerging Trends and Future Research Perspectives
Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
The synthesis of carbon-substituted piperazines has traditionally been challenging, often relying on the cyclization of linear diamine precursors. researchgate.net However, recent advancements are paving the way for more efficient and sustainable production of chiral piperazine (B1678402) derivatives. A major trend is the direct C-H functionalization of the piperazine core, which avoids the need for pre-functionalized starting materials. mdpi.com
Emerging sustainable methods include:
Photoredox Catalysis : Visible-light-promoted reactions, such as the photoredox CLAP (Carboxylic Amine Protocol), enable the decarboxylative cyclization between aldehydes and amino-acid-derived diamines to create C2-substituted piperazines under mild conditions. mdpi.com This approach offers a green alternative by using organic photoredox catalysts and avoiding toxic reagents like tin. mdpi.com
Asymmetric Hydrogenation : For industrial-scale synthesis of optically active piperazine-2-carboxylic acid derivatives, asymmetric hydrogenation of corresponding pyrazinecarboxylic acid derivatives, catalyzed by chiral rhodium complexes, presents a viable and efficient pathway. google.com
Greener Fmoc-Deprotection : The 9-fluorenylmethyloxycarbonyl (Fmoc) group is crucial for peptide synthesis using this scaffold. chemimpex.com Research has focused on replacing the traditionally used base, piperidine (B6355638), with safer and more sustainable alternatives. A combination of piperazine and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been identified as a highly efficient and rapid Fmoc-deprotection solution, minimizing side reactions and representing a safer alternative for solid-phase peptide synthesis (SPPS). lookchem.comrsc.org Studies show this combination can achieve complete Fmoc removal in under a minute, rivaling the speed of piperidine. lookchem.com
Table 1: Comparison of Synthetic Strategies for Piperazine Derivatives
| Synthetic Strategy | Traditional Approach | Emerging Approach | Key Advantages of Emerging Approach |
|---|---|---|---|
| Core Synthesis | Cyclization of linear diamine precursors | Direct C-H functionalization via photoredox catalysis | Higher atom economy, milder reaction conditions, use of non-toxic catalysts. mdpi.com |
| Chiral Control | Racemate resolution or use of chiral pool | Asymmetric hydrogenation of pyrazines | High enantiomeric excess, suitable for industrial scale-up. google.com |
| Fmoc Group Removal | 20% Piperidine in DMF | 5% Piperazine with 1-2% DBU in DMF | Safer reagent profile, reduced side reactions (epimerization, aspartimide formation), high efficiency. lookchem.comrsc.orgresearchgate.net |
Exploration of New Therapeutic Targets and Modalities
The piperazine scaffold is a cornerstone in drugs targeting a wide array of diseases, including cancer, microbial infections, and central nervous system (CNS) disorders. researchgate.netnih.gov Future research aims to leverage the unique structural properties of the 1-FMOC-piperazine-2-(S)-carboxylic acid building block to address more complex diseases and novel biological targets.
A significant emerging modality is the development of Multitarget-Directed Ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. This approach is particularly promising for multifactorial diseases like Alzheimer's. A recent study detailed the design of piperazine-2-carboxylic acid derivatives as MTDLs for Alzheimer's disease, showing potent and selective inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One derivative, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, demonstrated extraordinary potency against BChE, significantly superior to the reference drug donepezil. nih.gov
Table 2: Selected Therapeutic Targets for Piperazine-2-Carboxylic Acid Derivatives
| Therapeutic Area | Biological Target(s) | Derivative Type | Key Research Finding | Reference |
|---|---|---|---|---|
| Neurodegenerative Disease | AChE and BChE | Piperazine-2-hydroxamic acid | Potent, dual-target inhibition with high selectivity for BChE (Ki = 1.6 nM). | nih.gov |
| Oncology | Farnesyltransferase | 2-substituted piperazines | Development of potent, non-carboxylic acid inhibitors for anticancer applications. | nih.gov |
| Infectious Disease | Aspartyl Protease | Piperazine-2-carboxamide (B1304950) | The core scaffold is found in the HIV protease inhibitor Indinavir. | 5z.com |
| Cardiovascular Disease | Angiotensin II Receptor | Piperazine-2-carboxylic acid scaffold | Core structure identified in Angiotensin II antagonists. | 5z.com |
The ability to introduce diverse substituents at three distinct points on the piperazine-2-carboxylic acid scaffold allows for fine-tuning of activity against specific targets and the exploration of new therapeutic areas such as antiviral, antifungal, and anti-inflammatory agents. nih.gov5z.com
Advanced High-Throughput Screening and Lead Discovery Platforms
To fully exploit the chemical diversity offered by the this compound scaffold, the development of advanced high-throughput screening (HTS) and lead discovery platforms is essential. These platforms facilitate the rapid synthesis and screening of large, diverse compound libraries to identify promising lead compounds.
A notable example is the creation of a 15,000-member lead discovery library based on the piperazine-2-carboxamide scaffold. 5z.comnih.gov This was achieved using novel solid-phase synthetic routes combined with the Irori directed sorting technique, which merges the benefits of parallel synthesis with the speed of the mix-and-split method. 5z.com Such platforms allow for the efficient production of tens of thousands of discrete compounds in multi-milligram quantities, each fully identified and ready for screening. 5z.com
Key features of these advanced platforms include:
Combinatorial Solid-Phase Synthesis : Enables the attachment of a wide variety of chemical building blocks at multiple positions on the piperazine scaffold. 5z.com
Automated and Directed Sorting : Techniques like the Irori system use radiofrequency tags to track and sort individual microreactors (MicroKans™), allowing for the construction of large, discrete libraries rather than mixtures. 5z.com
Computational Diversity Analysis : Reagent clustering and library profiling tools are used pre-synthesis to maximize the chemical diversity of the library and optimize for desirable pharmacokinetic parameters. 5z.comnih.gov
Direct-to-Biology Screening : Emerging platforms enable the screening of crude reaction products synthesized in 384-well plates, further accelerating the discovery pipeline. semanticscholar.org
These platforms are critical for exploring the vast chemical space around the piperazine-2-carboxylic acid core, increasing the probability of discovering novel hits against a wide range of biological targets. 5z.com
Integration of Artificial Intelligence and Machine Learning in Scaffold Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel therapeutics based on scaffolds like this compound. nih.gov These computational tools are moving beyond simple property prediction and are now actively used for the de novo design of molecules with specific, optimized properties. researchgate.net
Future applications of AI/ML in this context include:
Generative Models for Novel Scaffolds : AI workflows based on variational autoencoders (VAEs) or generative adversarial networks (GANs) can be trained on existing piperazine-containing drugs to learn the underlying chemical patterns. researchgate.net These models can then generate entirely new molecules with high predicted affinity for a specific target, potentially discovering novel scaffolds that are significantly different from known inhibitors. researchgate.net
Multi-Objective Optimization : Drug discovery involves balancing multiple properties, such as potency, selectivity, solubility, and low toxicity (ADMET). AI algorithms can be used to navigate this complex, multi-parameter space to design piperazine derivatives that are optimized across all desired criteria, reducing the frequency of preclinical failures. nih.gov
Predictive ADMET and Synthesizability : ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of virtual compounds before they are synthesized. nih.gov Furthermore, AI can assess the synthetic tractability of generated molecules, ensuring that computational designs are practically achievable in the lab. researchgate.net
By combining the structural advantages of the piperazine-2-carboxylic acid scaffold with the predictive and generative power of AI, researchers can more rapidly and efficiently explore chemical space, accelerating the journey from a starting scaffold to a viable drug candidate. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for producing 1-FMOC-piperazine-2-(S)-carboxylic acid with high stereochemical fidelity?
- Methodological Answer : The synthesis typically involves introducing the FMOC (9-fluorenylmethyloxycarbonyl) protecting group to the piperazine nitrogen under basic conditions. Key steps include:
- Protection : Reacting piperazine-2-(S)-carboxylic acid with FMOC-Cl (FMOC-chloride) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using a base like triethylamine to control pH and prevent racemization .
- Purification : Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization to isolate the enantiomerically pure product. Monitoring via TLC or HPLC ensures minimal impurities .
- Stereochemical Control : Chiral auxiliaries or enantioselective catalysis may be employed during precursor synthesis to preserve the (S)-configuration .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the FMOC group’s presence (e.g., aromatic protons at δ 7.3–7.8 ppm) and the piperazine ring’s stereochemistry. DEPT-135 can distinguish CH/CH groups in the carbocyclic structure .
- HPLC Analysis : Reverse-phase HPLC with C18 columns and UV detection (254 nm) assesses purity. Chiral columns (e.g., Chiralpak IA) resolve enantiomeric excess, crucial for validating the (S)-configuration .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 395.4) and detects side products like deprotected intermediates .
Q. How does the FMOC group influence the reactivity of piperazine-2-carboxylic acid in peptide synthesis?
- Role of FMOC : The FMOC group protects the secondary amine of piperazine during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). This prevents undesired side reactions at the amine while the carboxylic acid remains available for activation (e.g., via HOBt/EDCI coupling) .
- Advantages Over Other Protections : FMOC’s UV activity aids in reaction monitoring, and its stability under acidic conditions allows compatibility with Boc (tert-butoxycarbonyl) strategies in hybrid syntheses .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility profiles across solvent systems?
- Systematic Solubility Screening : Test the compound in aprotic polar solvents (DMF, DMSO), chlorinated solvents (DCM), and aqueous buffers (pH 4–8). For example, notes that analogous piperazine derivatives show limited water solubility but dissolve in DMSO (≥10 mg/mL). Adjusting pH or using co-solvents (e.g., 10% DMSO in PBS) can enhance solubility for biological assays .
- Crystallography Studies : Single-crystal X-ray diffraction identifies polymorphic forms that may explain divergent solubility data. For instance, hydrogen bonding between the carboxylic acid and FMOC group can alter lattice stability .
Q. What strategies mitigate racemization risks during multi-step syntheses?
- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to minimize kinetic epimerization. For example, highlights using ice-cooled DCM/EtOH mixtures during acylation reactions to preserve stereochemistry .
- Additives : Incorporate racemization suppressors like HOBt (hydroxybenzotriazole) or OxymaPure during carbodiimide-mediated activations. These agents reduce transient oxazolone formation, a common racemization pathway .
Q. How can computational modeling predict conformational stability in solution-phase reactions?
- Molecular Dynamics (MD) Simulations : Simulate solvated structures in explicit solvents (e.g., water, DMF) to analyze intramolecular H-bonding between the FMOC group and carboxylic acid. Software like Gaussian or AMBER can calculate energy barriers for conformational interconversion .
- Density Functional Theory (DFT) : Optimize ground-state geometries to identify steric clashes between the FMOC group and piperazine ring, which may influence reactivity in nucleophilic substitutions .
Data Contradiction Analysis
Q. Why do chromatographic analyses from different studies show variability in enantiomeric purity?
- Chromatographic Conditions : Minor changes in mobile phase composition (e.g., 0.1% TFA vs. ammonium acetate) or column temperature can alter retention times and resolution of (S)- and (R)-enantiomers. emphasizes using standardized protocols (e.g., USP-grade columns) to ensure reproducibility .
- Impurity Interference : Side products (e.g., FMOC-deprotected intermediates) may co-elute with the target compound. LC-MS/MS or 2D-HPLC can differentiate these species .
Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
